molecular formula C27H23N3O2S B2404363 N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 866873-24-7

N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide

Cat. No.: B2404363
CAS No.: 866873-24-7
M. Wt: 453.56
InChI Key: UVQLLENWPLBONV-UHFFFAOYSA-N
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Description

N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide is a synthetic small molecule belonging to the chromenopyrimidine chemical class, designed primarily for investigating intracellular signaling pathways in disease models. This compound is of significant research value as a potential inhibitor of key receptor tyrosine kinases (RTKs). The chromenopyrimidine core is a privileged structure in medicinal chemistry, known to exhibit high affinity for the ATP-binding pockets of various kinases. Research into analogs of this compound suggests its primary application lies in the study of aberrant kinase signaling, particularly in the context of oncogenesis and tumor angiogenesis. Its mechanism of action is hypothesized to involve the potent and selective inhibition of kinases such as Fibroblast Growth Factor Receptor (FGFR) , a family of receptors whose dysregulation is implicated in cell proliferation, survival, and migration. By targeting FGFR and related pathways like Vascular Endothelial Growth Factor Receptor (VEGFR) , this reagent serves as a critical tool for elucidating the molecular drivers of cancer and for evaluating the efficacy of targeted therapeutic strategies in preclinical research. It enables scientists to probe complex signal transduction networks, study mechanisms of drug resistance, and validate new molecular targets in cellular and biochemical assays.

Properties

IUPAC Name

N-methyl-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-18-10-9-13-20-16-22-26(32-24(18)20)28-25(19-11-5-3-6-12-19)29-27(22)33-17-23(31)30(2)21-14-7-4-8-15-21/h3-15H,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQLLENWPLBONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)N(C)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of chromeno[2,3-d]pyrimidine compounds exhibit promising anticancer properties. For instance, the compound has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity against human colon cancer models. The mechanism is believed to involve the inhibition of specific pathways associated with tumor growth and proliferation.

Case Study: Inhibition of Tumor Growth

A study investigated the compound's effects on cell lines such as HT-29 and COLO-205. Results showed significant inhibition of cell proliferation, suggesting potential as an anticancer agent. Molecular docking studies further supported these findings by illustrating strong binding affinities to target proteins involved in cancer progression .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against various bacterial and fungal strains. Research indicates that it may inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties. Studies have shown that related chromene derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In vivo studies demonstrated that administration of the compound improved cognitive function in animal models of Alzheimer's disease. This was attributed to its ability to reduce amyloid plaque formation and enhance synaptic plasticity .

Anti-inflammatory Activity

The anti-inflammatory potential of N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide has been explored through various assays measuring cytokine production and inflammatory markers.

Research Findings

In vitro assays indicated that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory conditions .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its therapeutic efficacy. Various synthetic routes have been developed to create analogs with enhanced biological activity.

Synthesis Overview

The synthesis typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of synthesized compounds .

Mechanism of Action

The mechanism of action of N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism can reveal insights into its therapeutic potential and guide the development of related compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the chromeno-pyrimidine or related scaffolds but differ in substituents, which critically influence physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Chromeno-Pyrimidine Derivatives

Compound Name Core Structure Substituents Molecular Formula Key Features/Applications References
N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide (Target) Chromeno[2,3-d]pyrimidine 9-methyl, 2-phenyl, 4-thio-linked N-methyl-N-phenylacetamide C₃₂H₂₇N₃O₂S Potential bioactivity inferred from chromeno-pyrimidine class; lacks explicit data in evidence.
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide Chromeno[2,3-d]pyrimidine 9-ethoxy, 2-phenyl, 4-thio-linked N-(4-methylphenyl)acetamide C₃₃H₂₉N₃O₃S Ethoxy group at position 9 may enhance lipophilicity; N-(4-methylphenyl) substitution alters steric and electronic profiles.
2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide Chromeno[2,3-d]pyrimidine 9-methyl, 2-(4-methylphenyl), 4-thio-linked N-(3-methylphenyl)acetamide C₃₃H₂₉N₃O₂S Dual methyl groups on aromatic rings (2- and N-aryl positions) likely improve metabolic stability and membrane permeability.
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine Thiophene-fused pyrimidine, 2-thioxo, N-phenylcarboxamide C₁₅H₁₄N₄O₂S₂ Thieno-pyrimidine core exhibits distinct electronic properties; reported in antimicrobial and enzyme inhibition studies.

Key Findings from Structural Analysis

Methyl substitutions on aryl rings (e.g., 4-methylphenyl in ) enhance steric bulk, possibly improving binding specificity to hydrophobic enzyme pockets.

Core Structure Variations: Thieno-pyrimidine derivatives (e.g., ) replace the chromene ring with a thiophene, reducing aromatic π-system conjugation. This modification impacts electronic properties and may shift bioactivity toward different targets (e.g., kinase inhibition vs. DNA intercalation).

Biological Activity Trends: Chromeno-pyrimidines with thioether-linked acetamide side chains (target compound and analogs) are hypothesized to interact with cysteine-containing enzymes (e.g., proteases) via disulfide bond formation . Thieno-pyrimidines (e.g., ) are reported to exhibit antimicrobial activity, suggesting scaffold-dependent selectivity.

Biological Activity

N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The compound can be synthesized through a multi-step process involving the reaction of specific precursors. The synthetic pathway typically includes:

  • Formation of the Chromeno-Pyrimidine Core : The chromeno[2,3-d]pyrimidine structure is formed through condensation reactions involving chromone derivatives and pyrimidine precursors.
  • Thioether Formation : The introduction of a thioether group is achieved by reacting the chromeno-pyrimidine intermediate with thiol compounds.
  • Acetamide Derivative Formation : Finally, the acetamide moiety is introduced via acylation reactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For example, a related compound demonstrated significant antiproliferative activity against leukemia and lymphoma cell lines as measured by the Sulforhodamine B (SRB) assay. This assay quantifies total protein synthesis in response to drug treatment, indicating potential efficacy in cancer therapy .

Anticonvulsant Activity

Preliminary studies have shown that derivatives of this compound may possess anticonvulsant properties. In animal models, certain analogs were effective in protecting against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), suggesting a mechanism that may involve modulation of neuronal voltage-sensitive sodium channels .

Inhibition of Bacterial Growth

The compound's structural features suggest potential antibacterial activity. For instance, related thioether compounds have been evaluated for their ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism may involve disruption of bacterial cell membrane integrity .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC50 ValueReference
AnticancerN-methyl analogs~50 μM
AnticonvulsantPyrimidine derivatives100 mg/kg
AntibacterialThioether derivativesVaries

Detailed Research Findings

  • Anticancer Studies : A study highlighted that certain chromeno-pyrimidine derivatives showed significant cytotoxicity in vitro, with IC50 values indicating effective concentrations for inhibiting cancer cell proliferation .
  • Anticonvulsant Mechanisms : The anticonvulsant activity was assessed using various animal models, where certain compounds demonstrated protective effects against induced seizures. The most active derivatives were noted for their delayed onset but prolonged duration of action .
  • Antibacterial Activity : Compounds related to this compound showed promising results in inhibiting pathogenic bacteria, with mechanisms involving membrane disruption leading to cell lysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Begin with a substitution reaction under alkaline conditions for intermediate formation, followed by reduction (e.g., iron powder in acidic media) and condensation with a thiol-containing moiety. Use reflux conditions in toluene:water (8:2) for 5–7 hours, monitored via TLC (hexane:ethyl acetate, 9:1). Optimize yield by applying Design of Experiments (DoE) to screen parameters like temperature, solvent ratios, and catalyst loading .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) for purity analysis, ensuring >95% purity. Confirm structural integrity via 1H^1H-NMR (DMSO-d6, 400 MHz) to verify methyl, phenyl, and chromeno-pyrimidine proton environments. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store in amber vials under inert gas (N2_2) at 2–8°C to prevent oxidation. Use anhydrous DMSO or DMF for solubility in biological assays. Avoid prolonged exposure to moisture or light, as the thioether linkage may degrade under acidic/oxidizing conditions .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in predicting reaction pathways or optimizing synthesis?

  • Methodological Answer : Utilize density functional theory (DFT) to model transition states and identify energetically favorable pathways for the chromeno-pyrimidine core formation. Integrate reaction path search algorithms (e.g., artificial force-induced reaction method) to predict intermediates and byproducts, reducing trial-and-error experimentation .

Q. How to address contradictory data in reaction yields when scaling from milligram to gram quantities?

  • Methodological Answer : Apply reactor design principles (e.g., continuous flow systems) to enhance heat/mass transfer. Use statistical DoE to isolate variables causing yield discrepancies, such as mixing efficiency or localized pH gradients. Validate with kinetic profiling (e.g., in situ FTIR) to monitor real-time intermediate conversion .

Q. What strategies are effective in resolving discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer : Reconcile NMR/IR data by simulating spectra via computational tools (e.g., Gaussian 16) with solvent effects included. For unresolved peaks, conduct 2D NMR (COSY, HSQC) to assign stereochemistry or confirm rotational barriers in the acetamide moiety .

Q. How can heterogeneous catalysis be integrated into the synthesis to improve efficiency or selectivity?

  • Methodological Answer : Screen immobilized catalysts (e.g., Pd/C or zeolites) for selective thioether bond formation. Optimize using response surface methodology (RSM) to balance catalyst loading, temperature, and solvent polarity. Characterize catalyst surfaces via BET and XPS post-reaction to assess deactivation mechanisms .

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